molecular formula C19H20N2O4 B2799060 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-02-7

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2799060
CAS No.: 896361-02-7
M. Wt: 340.379
InChI Key: JALJSOLKHCBKAZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a chemical compound with the molecular formula C19H20N2O4 and a molecular weight of 340.379 g/mol. This compound is characterized by its benzamide structure, which is substituted with dimethoxy groups at the 3 and 4 positions, and a pyrrolidinone ring attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.

    Introduction of Dimethoxy Groups: The dimethoxy groups are typically introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide: Similar structure with a methyl group instead of a hydrogen atom on the benzamide nitrogen.

    3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)ethylbenzamide: Similar structure with an ethyl group instead of a hydrogen atom on the benzamide nitrogen.

Uniqueness

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both dimethoxy groups and a pyrrolidinone ring. This combination of structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3,4-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyrrolidinone moiety, which is known for various biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on recent research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4, with a molecular weight of 340.379 g/mol. The compound features two methoxy groups on the benzene ring and a pyrrolidinone structure that contributes to its biological properties .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrrolidinone derivatives have shown selective toxicity towards malignant cells while sparing non-malignant cells. The selectivity index (SI) was used to evaluate the effectiveness of these compounds against human malignant cells (e.g., HL-60 leukemia cells) compared to non-malignant cells .

Table 1: Cytotoxicity Data of Pyrrolidinone Derivatives

CompoundCC50 (µM)Selectivity Index
3,4-Dimethoxy Compound0.510
Control Compound52

CC50 refers to the concentration required to inhibit cell growth by 50% .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and apoptosis .
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases and induce mitochondrial membrane depolarization, leading to programmed cell death in cancer cells .

Case Studies

A notable study investigated the effects of a structurally similar compound on human colon carcinoma cells (HCT116). The results demonstrated that the compound induced apoptosis through the activation of caspases and increased reactive oxygen species (ROS) production, which are critical mediators in cancer therapy .

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Antineoplastic Agent : Due to its selective toxicity towards cancer cells.
  • Anti-inflammatory Agent : Potential modulation of inflammatory pathways could lead to therapeutic benefits in inflammatory diseases.
  • Analgesic Properties : Its interaction with pain receptors may provide relief in pain management scenarios .

Properties

IUPAC Name

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-16-9-8-13(10-17(16)25-2)19(23)20-14-11-18(22)21(12-14)15-6-4-3-5-7-15/h3-10,14H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALJSOLKHCBKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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